N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of three methyl groups and a phenyl group attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of substituted imidazoles, including this compound, often employs multi-component reactions. These reactions involve the use of various starting materials such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate. This method allows for the efficient and scalable production of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of functional materials, dyes for solar cells, and catalysts for various chemical reactions
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basic chemical structure.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with different chemical properties.
Phenylimidazole: An imidazole derivative with a phenyl group attached to the ring.
Uniqueness
N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N,N,5-trimethyl-4-phenyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-9-11(10-7-5-4-6-8-10)14-12(13-9)15(2)3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
QHEMWUOKCORDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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